An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: Chemical Properties and Synthetic Applications
An In-depth Technical Guide to (S)-1-Cbz-3-Aminopyrrolidine Hydrochloride: Chemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its stereochemically defined structure, featuring a protected amine and a free secondary amine hydrochloride, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key reactions, tailored for professionals in the field of chemical research and drug development.
Chemical and Physical Properties
The physicochemical properties of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride and its corresponding free base are summarized below. These properties are essential for its handling, storage, and application in chemical synthesis.
Table 1: General Chemical Properties
| Property | Value | Reference |
| Chemical Name | (S)-Benzyl 3-aminopyrrolidine-1-carboxylate hydrochloride | [1][2] |
| CAS Number | 550378-39-7 | [1][3] |
| Molecular Formula | C₁₂H₁₇ClN₂O₂ | [1][3] |
| Molecular Weight | 256.73 g/mol | [3] |
| Appearance | Powder to crystal | [2] |
Table 2: Physical and Chemical Data
| Property | Value | Notes | Reference |
| Melting Point | 310-316 °C | For the free base, (S)-3-Amino-1-Cbz-pyrrolidine. | [4] |
| Boiling Point | 381.7 °C at 760 mmHg | [1] | |
| Density | 1.208 g/mL at 25 °C | [1] | |
| Refractive Index (n20/D) | 1.551 | [1] | |
| Solubility | Soluble in water | [2] | |
| pKa | 9.52 ± 0.20 | Predicted value for the free base. | [4] |
| Flash Point | 184.6 °C | [1] |
Spectral Data
Spectroscopic data is critical for the identification and characterization of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride.
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¹H NMR: Proton Nuclear Magnetic Resonance (¹H NMR) spectra are available for the characterization of this compound and its enantiomeric and free-base forms.[5][6]
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IR Spectroscopy: Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule.[6]
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Mass Spectrometry: Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound.[6]
Synthesis and Reactivity
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a synthetic intermediate, and its preparation and subsequent reactions are of central importance to its utility.
A common synthetic strategy to obtain chiral 3-aminopyrrolidine derivatives involves starting from a chiral precursor such as trans-4-hydroxy-L-proline. The synthesis of the related (S)-3-aminopyrrolidine dihydrochloride has been described, which can be adapted for the preparation of the Cbz-protected version.[7] The general workflow for such a synthesis is outlined below.
Caption: General synthetic workflow for (S)-1-Cbz-3-aminopyrrolidine derivatives.
Experimental Protocol: General Synthesis of (S)-3-Aminopyrrolidine Dihydrochloride from trans-4-Hydroxy-L-proline [7]
This patented method provides a basis for obtaining the chiral aminopyrrolidine core.
-
Decarboxylation and N-protection: trans-4-Hydroxy-L-proline is first decarboxylated and the pyrrolidine nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group.
-
Hydroxyl Group Activation: The hydroxyl group is activated for nucleophilic substitution, typically by converting it into a good leaving group such as a sulfonate ester (e.g., mesylate or tosylate).
-
Azide Substitution: The activated hydroxyl group is displaced by an azide ion (from sodium azide) via an SN2 reaction, which proceeds with inversion of stereochemistry.
-
Reduction of the Azide: The azide group is reduced to a primary amine using a suitable reducing agent, such as triphenylphosphine followed by hydrolysis (Staudinger reaction) or catalytic hydrogenation.
-
Deprotection: The N-Boc protecting group is removed under acidic conditions (e.g., concentrated hydrochloric acid) to yield (S)-3-aminopyrrolidine dihydrochloride.
To obtain (S)-1-Cbz-3-aminopyrrolidine hydrochloride, the synthetic sequence would be modified to introduce the Cbz protecting group on the pyrrolidine nitrogen.
The reactivity of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride is dominated by the free primary amine and the Cbz-protected secondary amine.
1. N-Acylation of the Primary Amine
The free primary amine at the 3-position is readily acylated to form amides. This is a common reaction for incorporating the pyrrolidine scaffold into larger molecules.
Caption: General scheme for the N-acylation of (S)-1-Cbz-3-aminopyrrolidine.
Experimental Protocol: General Procedure for N-Acylation
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Dissolve (S)-1-Cbz-3-aminopyrrolidine hydrochloride in a suitable aprotic solvent (e.g., dichloromethane or THF).
-
Add a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloride and liberate the free amine.
-
Cool the mixture in an ice bath.
-
Slowly add the acylating agent (e.g., an acyl chloride or acid anhydride).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the product by column chromatography or recrystallization.
2. Deprotection of the Cbz Group
The carboxybenzyl (Cbz) group is a widely used amine protecting group that is stable under many reaction conditions but can be selectively removed.
Caption: Common methods for the deprotection of the Cbz group.
Experimental Protocol: General Procedure for Cbz Deprotection by Hydrogenolysis
-
Dissolve the Cbz-protected compound in a suitable solvent, such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Applications in Drug Discovery and Development
(S)-1-Cbz-3-Aminopyrrolidine and its derivatives are valuable chiral building blocks in the synthesis of a variety of pharmaceutical agents. The pyrrolidine ring is a common scaffold in many biologically active compounds.[8] The stereochemistry at the 3-position is crucial for the specific interactions with biological targets, such as enzymes and receptors.
This compound and its analogs have been utilized in the development of:
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Dipeptidyl peptidase-4 (DPP-4) inhibitors: Used in the treatment of type 2 diabetes.
-
Antiviral agents: As core components of molecules targeting viral proteases and other enzymes.
-
Central Nervous System (CNS) active agents: The pyrrolidine scaffold is present in numerous compounds that interact with neurotransmitter receptors and transporters.[9]
The Cbz-protected amine allows for selective functionalization at the 3-amino position, while the pyrrolidine nitrogen can be deprotected and further modified in later synthetic steps, providing a high degree of synthetic flexibility.
Safety and Handling
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a synthetically valuable chiral building block with well-defined chemical and physical properties. Its utility in the stereoselective synthesis of complex molecules makes it an important tool for researchers and scientists in the pharmaceutical industry and academia. The experimental protocols outlined in this guide provide a starting point for the effective use of this compound in the laboratory.
References
- 1. echemi.com [echemi.com]
- 2. (S)-1-Cbz-3-氨基吡咯烷盐酸盐 | 550378-39-7 [m.chemicalbook.com]
- 3. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. (S)-3-AMINO-1-CBZ-PYRROLIDINE | 122536-72-5 [chemicalbook.com]
- 5. (R)-3-AMINO-1-CBZ-PYRROLIDINE(122536-73-6) 1H NMR spectrum [chemicalbook.com]
- 6. (S)-1-Cbz-3-Aminopyrrolidine hydrochloride(550378-39-7) 1H NMR [m.chemicalbook.com]
- 7. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 8. (S)-1-Cbz-3-Aminopyrrolidine | 122536-72-5 | Benchchem [benchchem.com]
- 9. chemimpex.com [chemimpex.com]
